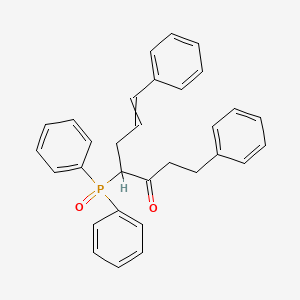
4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one is an organophosphorus compound characterized by the presence of a diphenylphosphoryl group and a hept-6-en-3-one backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one typically involves the reaction of diphenylphosphine oxide with an appropriate hept-6-en-3-one derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound .
科学的研究の応用
4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is explored for its potential as a fluorescent probe in biological imaging due to its photophysical properties
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings
作用機序
The mechanism of action of 4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, its ability to undergo various chemical transformations allows it to modulate biological pathways and exert therapeutic effects .
類似化合物との比較
Similar Compounds
Diphenylphosphoryl azide: Known for its use in peptide synthesis and as a reagent in organic transformations.
Diphenylphosphine oxide: Commonly used in the synthesis of phosphine ligands and as a precursor in various chemical reactions.
Triphenylphosphine oxide: Widely used in organic synthesis and as a byproduct in many reactions involving triphenylphosphine.
Uniqueness
4-(Diphenylphosphoryl)-1,7-diphenylhept-6-en-3-one is unique due to its specific structural features, which confer distinct reactivity and applications.
特性
CAS番号 |
821770-36-9 |
|---|---|
分子式 |
C31H29O2P |
分子量 |
464.5 g/mol |
IUPAC名 |
4-diphenylphosphoryl-1,7-diphenylhept-6-en-3-one |
InChI |
InChI=1S/C31H29O2P/c32-30(25-24-27-16-7-2-8-17-27)31(23-13-18-26-14-5-1-6-15-26)34(33,28-19-9-3-10-20-28)29-21-11-4-12-22-29/h1-22,31H,23-25H2 |
InChIキー |
KMVCFPCKLJZKDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCC(=O)C(CC=CC2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


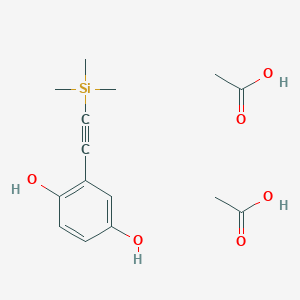
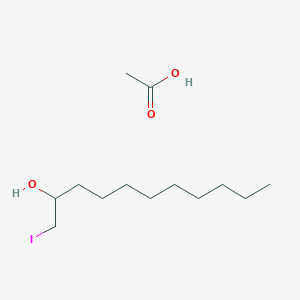
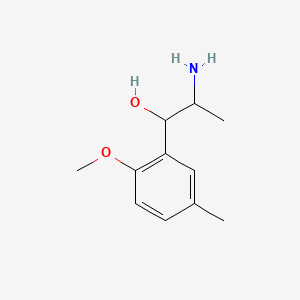
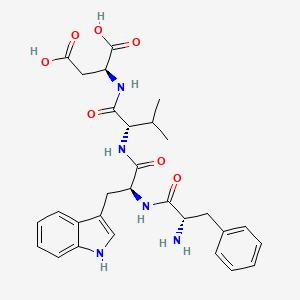
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)

![Benzenesulfonamide, N-[1-(1,3-benzodioxol-5-yl)propyl]-4-methyl-](/img/structure/B14210317.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)
![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)
![(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B14210341.png)
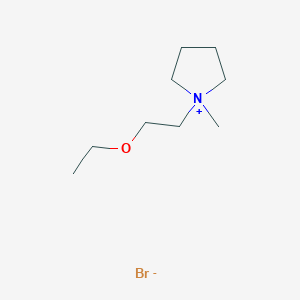
![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
![1,1',1''-[(2,4,6-Trifluorobenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14210356.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
